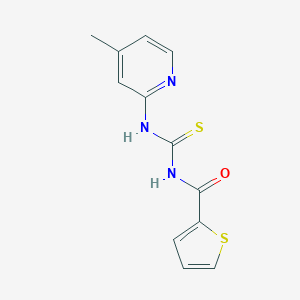
N-(4-methyl-2-pyridinyl)-N'-(2-thienylcarbonyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with a methyl group and a thiophene ring attached to a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylamine to produce the desired thiourea compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas. These products can have different properties and applications based on their chemical structure.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea include other thiourea derivatives with different substituents on the pyridine and thiophene rings. Examples include:
- N-(4-chloro-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-methyl-2-pyridinyl)-N’-(2-furylcarbonyl)thiourea
Uniqueness
The uniqueness of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyridine ring and the thiophene ring attached to the thiourea moiety can result in distinct properties compared to other thiourea derivatives.
Propriétés
Formule moléculaire |
C12H11N3OS2 |
|---|---|
Poids moléculaire |
277.4g/mol |
Nom IUPAC |
N-[(4-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-5-13-10(7-8)14-12(17)15-11(16)9-3-2-6-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
Clé InChI |
MEJUVKDBEDNEBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















